REACTION_CXSMILES
|
[O-:1][CH2:2][CH2:3][CH2:4][CH3:5].[O-:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:11]([Sn+2]CCCC)[CH2:12][CH2:13][CH3:14].[CH2:20]([OH:24])CCC.C(O)C.[C:28](=[O:30])=[O:29].C(O)C.[C:34](=[O:36])=[O:35]>>[C:28](=[O:29])([O-:30])[O:1][CH:2]([CH2:9][CH3:10])[CH2:3][CH2:4][CH3:5].[C:34](=[O:35])([O:36][CH2:11][CH2:12][CH2:13][CH3:14])[O:1][CH2:2][CH2:3][CH2:4][CH3:5].[C:20](=[O:24])([O:1][CH2:2][CH3:3])[O:6][CH2:7][CH3:8] |f:0.1.2,5.6|
|
Name
|
dibutyltin dibutoxide
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
[O-]CCCC.[O-]CCCC.C(CCC)[Sn+2]CCCC
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
in stirring the contents of the reactor)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 10-ml high pressure reactor (manufactured and sold by Thar Designs Inc., U.S.A) equipped with a valve
|
Type
|
ADDITION
|
Details
|
was gently introduced into the high pressure reactor
|
Type
|
CUSTOM
|
Details
|
Thereafter, the reactor was placed in an oil bath
|
Type
|
STIRRING
|
Details
|
shaken for 22 hours
|
Duration
|
22 h
|
Type
|
WAIT
|
Details
|
After that period
|
Type
|
TEMPERATURE
|
Details
|
the inside of the reactor was cooled to about 20° C.
|
Type
|
CUSTOM
|
Details
|
by gently purging an excess amount of the carbon dioxide gas
|
Type
|
CUSTOM
|
Details
|
obtaining a transparent reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(CCC)CC)([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCCCC)(OCCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |